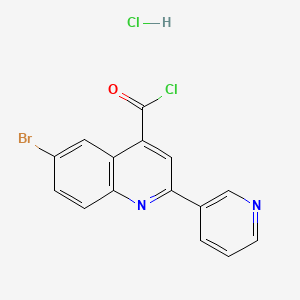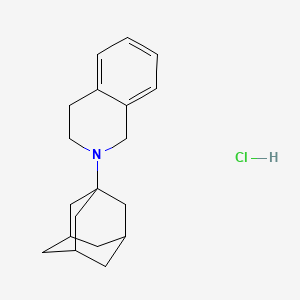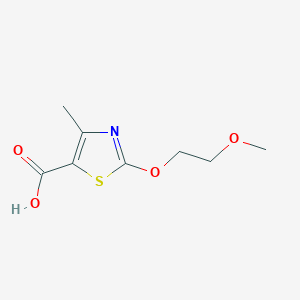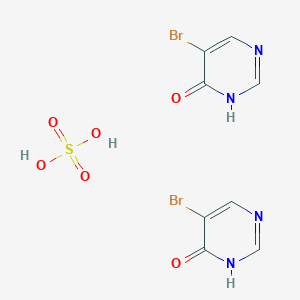
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole, also known as CMTO, is a versatile compound with a wide range of applications in scientific research. It is an organofluorine compound that is synthesized from chloromethyl and 3,4,5-trifluorophenyl groups, and is used in a variety of research applications. CMTO has been used as a catalyst in organic synthesis, a ligand in organometallic chemistry, and a substrate in enzymatic reactions. In addition, it has been used to study the mechanism of action of enzymes, and to analyze the biochemical and physiological effects of drugs and other compounds.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole has a variety of applications in scientific research. It has been used as a catalyst in organic synthesis, a ligand in organometallic chemistry, and a substrate in enzymatic reactions. It has also been used to study the mechanism of action of enzymes, and to analyze the biochemical and physiological effects of drugs and other compounds. In addition, this compound has been used to study the structure and function of proteins, and to develop new drugs and drug delivery systems.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole is not well understood. However, it is believed that the compound interacts with the active site of enzymes, and that it is able to modulate the activity of the enzyme. Additionally, this compound is thought to bind to proteins and other molecules, and to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound is able to modulate the activity of enzymes, and to affect the structure and function of proteins and other molecules. In addition, this compound has been used to study the biochemical and physiological effects of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole in lab experiments is that it is a versatile compound with a wide range of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using this compound in lab experiments. For example, the compound is not very stable and can be easily degraded by light and heat. Additionally, the mechanism of action of this compound is not well understood, so it can be difficult to predict the effects of the compound.
Orientations Futures
There are a number of potential future directions for research involving 5-(Chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole. For example, further research could be conducted to better understand the mechanism of action of this compound, and to develop new applications for the compound. Additionally, research could be conducted to explore the biochemical and physiological effects of this compound, and to develop new drugs and drug delivery systems. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-3-7-14-9(15-16-7)4-1-5(11)8(13)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPLDOMUGQLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)



![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)




![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)


